5-(Benzyloxy)-6-methylpicolinaldehyde
Overview
Description
5-(Benzyloxy)-6-methylpicolinaldehyde is an organic compound that belongs to the class of picolinaldehydes It is characterized by the presence of a benzyloxy group at the 5-position and a methyl group at the 6-position of the picolinaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-6-methylpicolinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpicolinaldehyde.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 6-methylpicolinaldehyde with benzyl alcohol in the presence of a suitable catalyst, such as a Lewis acid (e.g., boron trifluoride etherate) or a base (e.g., sodium hydride).
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, at a temperature ranging from room temperature to reflux conditions, depending on the reactivity of the starting materials and the catalyst used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reaction conditions and catalysts may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-6-methylpicolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.
Major Products Formed
Oxidation: 5-(Benzyloxy)-6-methylpicolinic acid.
Reduction: 5-(Benzyloxy)-6-methylpicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-6-methylpicolinaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the design and synthesis of novel materials with unique properties, such as fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-6-methylpicolinaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely based on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-2-methylpyridine: Similar structure but with the methyl group at the 2-position.
5-(Benzyloxy)-6-chloropicolinaldehyde: Similar structure but with a chlorine atom at the 6-position instead of a methyl group.
5-(Benzyloxy)-6-methylpyridine-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.
Uniqueness
5-(Benzyloxy)-6-methylpicolinaldehyde is unique due to the specific positioning of the benzyloxy and methyl groups on the picolinaldehyde core. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
6-methyl-5-phenylmethoxypyridine-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-11-14(8-7-13(9-16)15-11)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFQGVXVJCTQFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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